6-Amino-4-fluoropyridin-3-ol
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Overview
Description
6-Amino-4-fluoropyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C₅H₅FN₂O.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with an amine source . Another approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1, which can convert pyridin-2-amines and pyridin-2-ones into their hydroxylated derivatives .
Industrial Production Methods
Industrial production methods for 6-Amino-4-fluoropyridin-3-ol are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-fluoropyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like potassium fluoride (KF) and other nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
6-Amino-4-fluoropyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-4-fluoropyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing properties can influence the compound’s reactivity and interactions with biological molecules. This can lead to the inhibition of certain enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-fluoropyridin-3-ol: Another fluorinated pyridine derivative with similar properties.
3,5-Difluoro-2,4,6-triazidopyridine: A compound with multiple fluorine atoms and different reactivity.
Uniqueness
6-Amino-4-fluoropyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino and fluorine groups makes it particularly valuable for various applications .
Properties
Molecular Formula |
C5H5FN2O |
---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
6-amino-4-fluoropyridin-3-ol |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-5(7)8-2-4(3)9/h1-2,9H,(H2,7,8) |
InChI Key |
ISFGRSLCFPNYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)O)F |
Origin of Product |
United States |
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